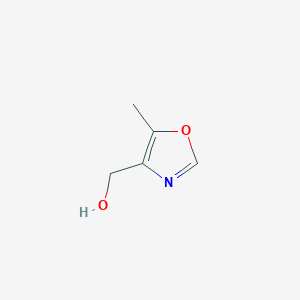![molecular formula C24H32N2O6S B2642214 N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]-3,4,5-triethoxybenzamide CAS No. 923108-32-1](/img/structure/B2642214.png)
N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]-3,4,5-triethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a benzamide derivative with an isoquinoline group attached via a sulfonyl linkage. Isoquinolines are a type of heterocyclic aromatic organic compound similar to quinoline . Benzamides are a class of compounds containing a carboxamido (CONH2) functional group attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . This would provide detailed information about the arrangement of atoms in the molecule and any interesting structural features .Chemical Reactions Analysis
The chemical reactions of this compound would likely depend on the reactivity of the functional groups present. For example, the benzamide group might undergo reactions typical of amides, such as hydrolysis . The isoquinoline group might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group might increase its polarity and affect its solubility in various solvents .Applications De Recherche Scientifique
Cellular Proliferation in Tumors
One significant application of a related compound, N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide (18F-ISO-1), is in evaluating tumor proliferation using PET imaging. This study found a correlation between 18F-ISO-1 uptake in tumors and the Ki-67 proliferation marker, indicating its potential in assessing the proliferative status of solid tumors. No adverse effects were observed, and the absorbed doses to normal organs were relatively small, allowing for safe administration (Dehdashti et al., 2013).
Metabolites and Transporter-Mediated Excretion
A study on a similar compound, (–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758), identified its metabolites in human urine, plasma, and feces. This research provided insights into the renal and hepatic uptake transporters for these metabolites, which is crucial for understanding the drug’s excretion and metabolism pathways (Umehara et al., 2009).
Sigma-2 Receptor Probes
Another application is seen in the development of sigma-2 receptor probes using conformationally flexible benzamide analogues, like N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide. These compounds, particularly [3H]RHM-1, showed high affinity for sigma2 receptors, making them useful ligands for studying these receptors in vitro (Xu et al., 2005).
Synthesis and Scalability
In medicinal chemistry, the development of practical and scalable synthetic routes is vital. For instance, the synthesis of YM758 monophosphate, a potent If current channel inhibitor, was optimized to avoid unstable intermediates and extensive use of chlorinated solvents, making the process more suitable for large-scale production (Yoshida et al., 2014).
Inhibitors in Cancer Research
Compounds like 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid have been identified as potent and selective inhibitors of the type 5 17-β-hydroxysteroid dehydrogenase AKR1C3, a target in breast and prostate cancer. This highlights the role of related compounds in developing new cancer therapies (Jamieson et al., 2012).
Mécanisme D'action
Target of Action
The compound contains a 1,2,3,4-tetrahydroisoquinoline moiety . Compounds with this structure have been found to exhibit diverse biological activities against various infective pathogens and neurodegenerative disorders . Therefore, the targets of this compound could be related to these biological systems.
Mode of Action
Compounds with a 1,2,3,4-tetrahydroisoquinoline structure are known to interact with their targets in a variety of ways, including binding to receptors, inhibiting enzymes, or modulating ion channels .
Biochemical Pathways
Without specific information, it’s challenging to determine the exact biochemical pathways this compound might affect. Given the biological activities associated with 1,2,3,4-tetrahydroisoquinoline compounds, it could potentially be involved in pathways related to neurotransmission, inflammation, or cellular proliferation .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Given the biological activities associated with 1,2,3,4-tetrahydroisoquinoline compounds, potential effects could include modulation of neurotransmission, inhibition of inflammatory responses, or alteration of cell proliferation .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-3,4,5-triethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O6S/c1-4-30-21-15-20(16-22(31-5-2)23(21)32-6-3)24(27)25-12-14-33(28,29)26-13-11-18-9-7-8-10-19(18)17-26/h7-10,15-16H,4-6,11-14,17H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEXCHNYOZQFJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-triethoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-chlorobenzyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2642134.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2642135.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2642137.png)


![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2642147.png)

![3-Chloro-5-(chloromethyl)-8-oxa-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraene](/img/structure/B2642149.png)

![3-(3-Chlorophenyl)-5-[2-(methylsulfonyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2642151.png)

